molecular formula C13H5BrF4N4O B14928752 6-bromo-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14928752
M. Wt: 389.10 g/mol
InChI Key: HZLIANBJZQEAQU-UHFFFAOYSA-N
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Description

6-bromo-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of 6-bromo-2-chloropyrazolo[1,5-a]pyrimidine with 2,3,5,6-tetrafluoroaniline under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands are common.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while coupling reactions can produce biaryl or heteroaryl derivatives.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to alterations in cellular signaling pathways. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the presence of multiple fluorine atoms, which can enhance its binding affinity and specificity towards certain biological targets. Additionally, the bromine atom provides a handle for further functionalization, allowing the synthesis of a wide range of derivatives with potentially improved properties.

Properties

Molecular Formula

C13H5BrF4N4O

Molecular Weight

389.10 g/mol

IUPAC Name

6-bromo-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H5BrF4N4O/c14-5-3-19-9-2-8(21-22(9)4-5)13(23)20-12-10(17)6(15)1-7(16)11(12)18/h1-4H,(H,20,23)

InChI Key

HZLIANBJZQEAQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)NC(=O)C2=NN3C=C(C=NC3=C2)Br)F)F

Origin of Product

United States

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